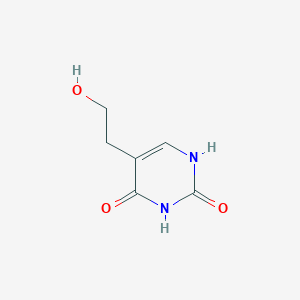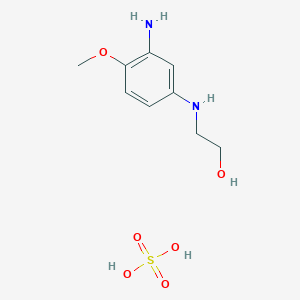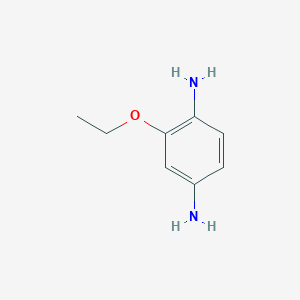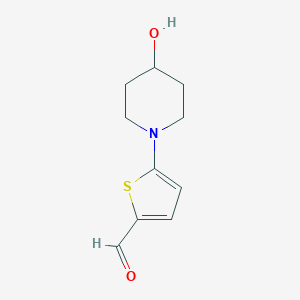![molecular formula C12H25N3O2SSi B152660 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 CAS No. 129378-56-9](/img/structure/B152660.png)
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 is a chemical compound that is widely used in scientific research for its unique properties. It is a deuterated form of the compound known as TMSI, which is commonly used in organic synthesis as a reagent. The deuterated form is used in a variety of scientific research applications, including but not limited to, biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 is not fully understood. However, it is believed to act as an inhibitor of enzymes, particularly those involved in the biosynthesis of sulfonamides. It is also believed to act as a catalyst in certain reactions, particularly those involving the formation of carbon-carbon bonds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 are not well studied. However, it is believed to have an effect on the biosynthesis of sulfonamides, which are important in a variety of biological processes. It is also believed to have an effect on the formation of carbon-carbon bonds, which are important in the synthesis of organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 in lab experiments include its unique properties as a deuterated form of TMSI. This makes it useful in a variety of scientific research applications, particularly in the study of enzymes and their mechanisms of action. However, the limitations of using this compound include its cost and availability.
Orientations Futures
There are many future directions for the use of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 in scientific research. One possible direction is the study of its effects on enzymes involved in the biosynthesis of sulfonamides. Another possible direction is the study of its catalytic properties in the formation of carbon-carbon bonds. Additionally, the use of this compound in the development of new drugs and therapies is an area of future research.
Méthodes De Synthèse
The synthesis of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 involves the reaction of TMSI with deuterated sulfonamide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is a deuterated form of TMSI, which is useful in a variety of scientific research applications.
Applications De Recherche Scientifique
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 is widely used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfonamides. It is also used in biochemical and physiological studies, particularly in the study of enzymes and their mechanisms of action.
Propriétés
Numéro CAS |
129378-56-9 |
|---|---|
Nom du produit |
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 |
Formule moléculaire |
C12H25N3O2SSi |
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]-N,N,5-trimethylimidazole-1-sulfonamide |
InChI |
InChI=1S/C12H25N3O2SSi/c1-10-9-13-11(19(7,8)12(2,3)4)15(10)18(16,17)14(5)6/h9H,1-8H3 |
Clé InChI |
DXVOUIJKRDFEBW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N1S(=O)(=O)N(C)C)[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC1=CN=C(N1S(=O)(=O)N(C)C)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




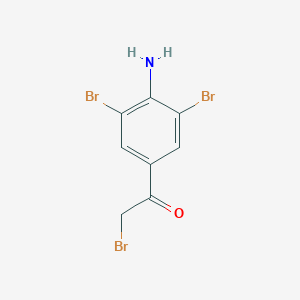

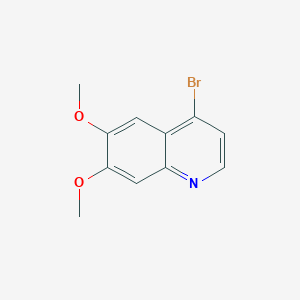
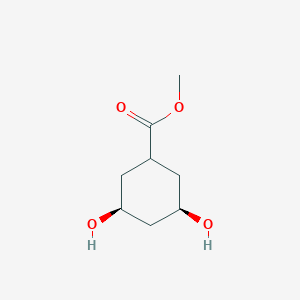
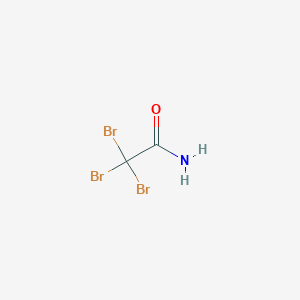
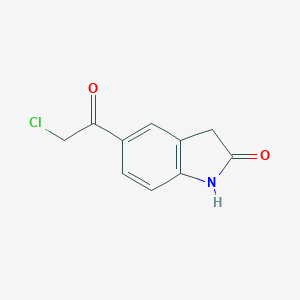
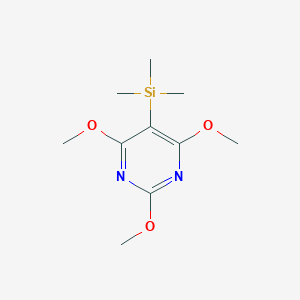

![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
